Solvation-Dependent Aurophilic Au–Au Contact vs. Non-Ferrocene Analogs
The 3:2 CHCl₃ solvate of [Au₂Cl₂(μ-dppf)] (Hill et al., 1989) exhibits two crystallographically independent molecules linked by a short intermolecular Au···Au contact, indicative of an aurophilic interaction [1]. In contrast, the solvent-free polymorph (Gimeno et al., 2000) and the CH₂Cl₂ disolvate (Canales et al., 1997) lack any Au···Au contact, with the Fe atom located on a crystallographic inversion centre [2]. The non-ferrocene analog [Au₂Cl₂(μ-dppe)] does not display comparable aurophilic interactions in any reported form. This solvation-tunable aurophilicity is a direct consequence of the ferrocene scaffold's conformational flexibility.
| Evidence Dimension | Intermolecular Au···Au contact distance and presence |
|---|---|
| Target Compound Data | Short Au···Au contact present in 3:2 CHCl₃ solvate; absent in solvent-free and CH₂Cl₂ disolvate forms |
| Comparator Or Baseline | [Au₂Cl₂(μ-dppe)]: no aurophilic Au···Au contact reported in any polymorph |
| Quantified Difference | Presence vs. absence of intermolecular Au···Au contact; solvation-state-dependent structural switching unique to dppf derivative |
| Conditions | Single-crystal X-ray diffraction; three polymorphs of [Au₂Cl₂(μ-dppf)] determined independently |
Why This Matters
The ability to toggle aurophilic interactions via solvation choice provides a structural handle for tuning solid-state optical and electronic properties that is unavailable with alkane-bridged diphosphine gold chlorides.
- [1] Hill, D.T.; Girard, G.R.; McCabe, F.L.; Johnson, R.K.; Stupik, P.D.; Zhang, J.H.; Reiff, W.M.; Eggleston, D.S. Inorg. Chem. 1989, 28, 3529–3533. DOI: 10.1021/ic00317a027 View Source
- [2] Gimeno, M.C.; Jones, P.G.; Laguna, A.; Sarroca, C. Acta Crystallogr. C 2000, 56, 1472–1474. DOI: 10.1107/S010827010001310X View Source
